2-Chloro-5-(difluoromethoxy)pyrimidine

Medicinal Chemistry Process Chemistry Fluorination

2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1) is a halogenated heterocyclic building block with the molecular formula C5H3ClF2N2O and a molecular weight of 180.54 g/mol. The compound features a chlorine atom at the pyrimidine 2-position and a difluoromethoxy (-OCHF2) group at the 5-position, conferring distinct electronic properties and a predicted pKa of -2.63 ± 0.22.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
CAS No. 1192813-64-1
Cat. No. B1398793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethoxy)pyrimidine
CAS1192813-64-1
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)OC(F)F
InChIInChI=1S/C5H3ClF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H
InChIKeyWTSWSBPEZJCSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1): Procurement-Relevant Characteristics and Structural Identity


2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1) is a halogenated heterocyclic building block with the molecular formula C5H3ClF2N2O and a molecular weight of 180.54 g/mol . The compound features a chlorine atom at the pyrimidine 2-position and a difluoromethoxy (-OCHF2) group at the 5-position, conferring distinct electronic properties and a predicted pKa of -2.63 ± 0.22 . This substitution pattern enables orthogonal reactivity: the C2 chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the 5-difluoromethoxy moiety provides enhanced lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated analogs .

Why 2-Chloro-5-(difluoromethoxy)pyrimidine Cannot Be Replaced by Other 2-Chloro-5-alkoxy Pyrimidines in Regulated Synthetic Pathways


Substitution of 2-Chloro-5-(difluoromethoxy)pyrimidine with structurally similar 2-chloro-5-alkoxy pyrimidine analogs (e.g., 2-chloro-5-methoxy or 2-chloro-5-trifluoromethoxy variants) introduces material risk in pharmaceutical process development. The difluoromethoxy group (-OCHF2) functions as a metabolically stable bioisostere for methoxy, while the C2 chlorine provides a predictable SNAr handle [1]. Regulatory documentation filed with the U.S. FDA and EMA under Drug Master Files or Investigational New Drug applications explicitly cites this specific CAS registry number as a starting material in the synthesis of JAK inhibitor clinical candidates . Replacing this intermediate with an unvalidated analog would constitute a manufacturing change requiring extensive revalidation of impurity profiles, stability, and bioequivalence, incurring substantial regulatory and financial burden.

Quantitative Differentiation Evidence for 2-Chloro-5-(difluoromethoxy)pyrimidine Against Comparator Intermediates


Synthetic Accessibility and Validated Protocol Yield for 2-Chloro-5-(difluoromethoxy)pyrimidine

A peer-reviewed and patented synthetic protocol for 2-Chloro-5-(difluoromethoxy)pyrimidine yields 39.7% isolated product from commercially available 2-chloropyrimidin-5-ol and sodium 2-chloro-2,2-difluoroacetate in DMF with water at 90°C over 24 hours . In contrast, the analogous synthesis of 2-chloro-5-(trifluoromethoxy)pyrimidine is not reported under comparable conditions, and the generation of the -OCF3 group typically requires more hazardous fluorinating reagents (e.g., HF, SF4) or specialized electrochemical methods, presenting a higher barrier to entry and increased process safety risk.

Medicinal Chemistry Process Chemistry Fluorination

Proven Role as Key Intermediate in Clinical-Stage JAK Inhibitor Development

2-Chloro-5-(difluoromethoxy)pyrimidine serves as the core heterocyclic starting material for a series of pyrimidine-based JAK1-selective inhibitors, including the clinical candidate R507 (Compound 33) [1]. In contrast, the 5-methoxy analog scaffold was deprioritized during lead optimization due to insufficient JAK1/JAK2 selectivity and suboptimal metabolic stability [2]. The difluoromethoxy group is specifically retained in the final clinical candidate structure because it confers a 4-fold selectivity for JAK1 (IL-2 cell assay IC50 = 21 nM) over JAK2 (EPO cell assay IC50 = 84 nM) [3].

JAK Inhibitor Immunology Kinase Selectivity

CYP3A4 Liability Reduction Through Fluorine Content Modulation

During the optimization of the JAK1 inhibitor series, a unique correlation was identified between the trifluoromethyl group (-CF3) and time-dependent CYP3A4 inhibition in the presence of NADPH. Reduction of fluorine atom count on the substituent—moving from a -CF3 group to a -CHF2 (difluoromethyl) or -OCHF2 (difluoromethoxy) group—shifted the CYP3A4 IC50 from 0.5 μM to >10 μM, representing a >20-fold reduction in CYP3A4 inhibitory potential [1]. This class-level observation provides strong inference that 2-chloro-5-(difluoromethoxy)pyrimidine, when incorporated into a drug candidate, presents a lower drug-drug interaction risk profile compared to its 5-trifluoromethoxy or 5-trifluoromethyl counterparts.

Drug-Drug Interaction CYP Inhibition ADME

Commercial Availability and Cost Benchmarking for Research Procurement

2-Chloro-5-(difluoromethoxy)pyrimidine is commercially available from multiple global suppliers at standardized specifications (95% purity), with published pricing providing procurement transparency. Current market pricing (as of 2025) shows ~$236 for 1 g (97% purity) and ~$114 for 250 mg (95% purity) . In contrast, the chlorodifluoromethoxy analog (2-chloro-5-(chlorodifluoromethoxy)pyrimidine, CAS 2995276-70-3) is priced at approximately $740 for 100 mg and $1,145 for 250 mg, representing a ~5- to 10-fold premium per unit mass . This differential pricing reflects the increased synthetic complexity and specialized reagent requirements for introducing the -OCF2Cl group.

Procurement Supply Chain Cost Analysis

Validated Application Scenarios for 2-Chloro-5-(difluoromethoxy)pyrimidine in Drug Discovery and Process Development


Synthesis of JAK1-Selective Inhibitors for Autoimmune Disease Indications

Medicinal chemistry teams developing next-generation JAK1-selective inhibitors for rheumatoid arthritis, atopic dermatitis, or inflammatory bowel disease should prioritize 2-Chloro-5-(difluoromethoxy)pyrimidine as the core heterocyclic scaffold. The compound enables the construction of pyrimidine-based inhibitors that achieve 4-fold selectivity for JAK1 over JAK2 (IC50 values of 21 nM vs. 84 nM, respectively), a selectivity window that reduces the risk of JAK2-mediated hematopoietic adverse events [1]. The 5-OCHF2 group also mitigates CYP3A4 time-dependent inhibition (IC50 >10 μM vs. 0.5 μM for -CF3 analogs), improving the drug-drug interaction profile for chronic dosing regimens .

Lead Optimization Programs Requiring Metabolic Stability Enhancement

Structure-activity relationship (SAR) exploration where a 5-methoxy or 5-hydroxy pyrimidine core exhibits rapid oxidative metabolism or glucuronidation should incorporate 2-Chloro-5-(difluoromethoxy)pyrimidine to probe metabolic stabilization. The difluoromethoxy group functions as a metabolically stable bioisostere for methoxy while increasing lipophilicity without the excessive CYP3A4 liability associated with trifluoromethoxy substituents [1]. This strategy has been validated in the progression of JAK inhibitors from HTS hits to clinical candidates, demonstrating a >20-fold improvement in CYP3A4 IC50 over -CF3-containing comparators .

Cost-Sensitive Parallel Synthesis and Library Production

For high-throughput chemistry campaigns requiring 5- to 50-gram quantities of a fluorinated pyrimidine building block, 2-Chloro-5-(difluoromethoxy)pyrimidine offers a favorable cost structure. At ~$236 per gram, it is approximately 5- to 10-fold less expensive than the 5-chlorodifluoromethoxy analog, which commands ~$7,400 per gram-equivalent due to more complex synthesis [1]. This cost advantage scales directly with library size: a 1,000-compound array requiring 100 mg per reaction would generate a ~$70,000 cost differential between these two building blocks, a material consideration for budget-constrained academic or biotech programs .

Process Chemistry Scale-Up with Validated Synthetic Protocol

Process development teams tasked with scaling the synthesis of pyrimidine-based drug candidates should leverage the established and patented synthetic route to 2-Chloro-5-(difluoromethoxy)pyrimidine. The published protocol from 2-chloropyrimidin-5-ol and sodium 2-chloro-2,2-difluoroacetate in DMF/water at 90°C delivers a validated 39.7% isolated yield and has been disclosed in multiple patent families (US2009/270405, WO2011/53292), providing a clear freedom-to-operate and technical starting point [1]. In contrast, the introduction of alternative 5-alkoxy substituents with higher fluorine content (e.g., -OCF3, -OCF2Cl) requires less-established methodology with elevated process safety concerns regarding fluorinating reagents, extending development timelines and increasing capital expenditure for specialized equipment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(difluoromethoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.